2-(furan-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(furan-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the furan ring, methyl groups, and the imidazo[1,2-a]pyridine core makes this compound a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent condensation reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid
. This method, however, has a lower overall yield due to the multistage process involved.
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation, which has been shown to be an effective method for the synthesis of imidazo[1,2-a]pyridines . This method offers advantages such as reduced reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The imidazo[1,2-a]pyridine core can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be done using nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological activities and applications .
Scientific Research Applications
2-(furan-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative used for its anxiolytic properties.
Uniqueness
2-(furan-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
CAS No. |
879610-14-7 |
---|---|
Molecular Formula |
C19H17N3O |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H17N3O/c1-13-7-3-4-9-15(13)20-19-17(16-10-6-12-23-16)21-18-14(2)8-5-11-22(18)19/h3-12,20H,1-2H3 |
InChI Key |
NOZUYKHBEZEYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3C)C4=CC=CO4 |
Origin of Product |
United States |
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